methyl 3,4-dihydro-2H-pyran-5-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C7H10O3 . It is also known as methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This compound is used as an intermediate in the synthesis of the main compound 6-chlorohexanone .
Synthesis Analysis
The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This haloketone is then O-alkylated with sodium methoxide to obtain the desired molecule in its crude form . The content is then purified by fractional distillation to obtain the purified molecule .Molecular Structure Analysis
The molecular structure of methyl 3,4-dihydro-2H-pyran-5-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 141.145 Da and the monoisotopic mass is 141.055725 Da .Chemical Reactions Analysis
While specific chemical reactions involving methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively documented, the compound is known to be used as an intermediate in the synthesis of 6-chlorohexanone .Physical And Chemical Properties Analysis
Methyl 3,4-dihydro-2H-pyran-5-carboxylate has a boiling point of 243.7±29.0 °C at 760 mmHg . The compound has a flash point of 100.0±17.8 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Polymer Synthesis and Biological Activity
Methyl 3,4-dihydro-2H-pyran-5-carboxylate demonstrates significant utility in the synthesis of polymers with biological applications. A notable example is its use in creating poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride). This polymer, synthesized from an equimolar ratio of maleic anhydride and methyl 3,4-dihydro-2H-pyran-2-carboxylate, shows potential in vitro biological activity, including strong antitumor properties (Han et al., 1990).
Asymmetric Synthesis and Chemical Transformations
In the field of asymmetric synthesis, derivatives of methyl 3,4-dihydro-2H-pyran-5-carboxylate have been utilized. The enantiospecific synthesis of such compounds, originating from specific hydroxybutanoates, leads to substances with high enantiomeric excess, demonstrating their potential in creating stereochemically complex molecules (Deschenaux et al., 1989).
Catalysis and Chemical Synthesis
A study on the enantioselective hydrogenation of related compounds highlights the role of methyl 3,4-dihydro-2H-pyran-5-carboxylate in catalysis. The use of a cinchona-modified Pd catalyst for the synthesis of cockroach attractants exemplifies its applicability in producing enantiomerically pure compounds (Szőri et al., 2008).
Applications in Medicinal Chemistry
Methyl 3,4-dihydro-2H-pyran-5-carboxylate derivatives have been synthesized for potential applications in medicinal chemistry, demonstrating activities like local anesthesia and platelet antiaggregating effects, comparable to acetylsalicylic acid. This indicates their utility in developing new therapeutic agents (Mosti et al., 1994).
Antimicrobial Activities
The compound and its derivatives have shown promise in antimicrobial applications. Specific derivatives synthesized using pentafluorophenylammonium triflate as a catalyst exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSEFKEENKBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434044 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
CAS RN |
86971-83-7 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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